2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride 2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2460757-14-4
VCID: VC6086961
InChI: InChI=1S/C6H10F2N2O.ClH/c7-6(8)2-4(10-3-6)1-5(9)11;/h4,10H,1-3H2,(H2,9,11);1H
SMILES: C1C(NCC1(F)F)CC(=O)N.Cl
Molecular Formula: C6H11ClF2N2O
Molecular Weight: 200.61

2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride

CAS No.: 2460757-14-4

Cat. No.: VC6086961

Molecular Formula: C6H11ClF2N2O

Molecular Weight: 200.61

* For research use only. Not for human or veterinary use.

2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride - 2460757-14-4

Specification

CAS No. 2460757-14-4
Molecular Formula C6H11ClF2N2O
Molecular Weight 200.61
IUPAC Name 2-(4,4-difluoropyrrolidin-2-yl)acetamide;hydrochloride
Standard InChI InChI=1S/C6H10F2N2O.ClH/c7-6(8)2-4(10-3-6)1-5(9)11;/h4,10H,1-3H2,(H2,9,11);1H
Standard InChI Key QSKFVVSRMUEWAH-UHFFFAOYSA-N
SMILES C1C(NCC1(F)F)CC(=O)N.Cl

Introduction

Chemical Structure and Molecular Characteristics

Structural Analysis

The core structure of 2-(4,4-difluoropyrrolidin-2-yl)acetamide hydrochloride comprises a five-membered pyrrolidine ring substituted with two fluorine atoms at the 4-position and an acetamide group (-CH2CONH2) at the 2-position. The hydrochloride salt form enhances solubility and stability, a common modification in pharmaceutical intermediates .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₇H₁₂ClF₂N₂O (inferred)
Molecular Weight~228.64 g/mol (calculated)
CAS NumberNot publicly disclosed
DensityN/A
Melting PointN/A
SolubilityLikely soluble in polar solvents (e.g., water, DMSO)
LogP (Partition Coefficient)Estimated 0.5–1.2 (moderate hydrophilicity)

The fluorine atoms induce electron-withdrawing effects, potentially influencing the compound’s reactivity and binding affinity in biological systems .

Synthesis and Optimization

Synthetic Routes

While no explicit synthesis protocol for 2-(4,4-difluoropyrrolidin-2-yl)acetamide hydrochloride is documented, analogous compounds suggest a multi-step approach:

  • Pyrrolidine Fluorination:

    • Starting with pyrrolidin-2-one, fluorination at the 4-position using diethylaminosulfur trifluoride (DAST) or similar agents yields 4,4-difluoropyrrolidine .

  • Acetamide Introduction:

    • Nucleophilic acyl substitution or coupling of 4,4-difluoropyrrolidine-2-carboxylic acid with ammonia generates the acetamide moiety .

  • Salt Formation:

    • Treatment with hydrochloric acid produces the hydrochloride salt .

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1FluorinationDAST, CH₂Cl₂, −78°C → RT
2Amide CouplingEDC/HOBt, DMF, RT
3Salt FormationHCl (gaseous), Et₂O

Challenges in Synthesis

  • Regioselectivity: Ensuring fluorination occurs exclusively at the 4-position requires precise temperature control .

  • Amide Stability: The acetamide group may undergo hydrolysis under acidic or basic conditions, necessitating mild reaction environments .

Physicochemical and Spectroscopic Data

Spectral Characterization

Although experimental data for this compound is scarce, key spectral features can be extrapolated:

  • ¹H NMR:

    • Pyrrolidine ring protons: δ 3.2–3.8 ppm (multiplet, J = 10–12 Hz).

    • Acetamide methylene: δ 2.1–2.3 ppm (singlet).

  • ¹⁹F NMR:

    • Two equivalent fluorine atoms: δ −120 to −125 ppm (quartet) .

  • IR Spectroscopy:

    • Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) .

Hazard TypePrecautionary Measures
Skin ContactWear nitrile gloves and lab coat
InhalationUse fume hood
StorageCool, dry place away from light

Future Directions and Research Gaps

Priority Areas for Study

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.

  • Biological Screening: Testing against kinase targets, GPCRs, and microbial strains.

  • ADMET Profiling: Assessing absorption, distribution, and toxicity in preclinical models.

Collaborative Opportunities

  • Academic-Industrial Partnerships: Leveraging high-throughput screening platforms to identify therapeutic leads .

  • Regulatory Engagement: Establishing safety guidelines for novel fluorinated pharmaceuticals .

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